1-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
Description
This compound is a methanesulfonamide derivative featuring a piperazine core substituted with a 2-fluorophenyl group and an ethyl linker to a 4-fluorophenyl moiety. The sulfonamide group contributes to hydrogen-bonding interactions, a feature common in bioactive molecules targeting enzymes or transporters .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O2S/c20-17-7-5-16(6-8-17)15-27(25,26)22-9-10-23-11-13-24(14-12-23)19-4-2-1-3-18(19)21/h1-8,22H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVHUEOUFGYNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
Molecular Structure
The compound has the following molecular formula and structure:
- Molecular Formula : C25H28FN5O2S
- Molecular Weight : 463.58 g/mol
The primary mechanism of action for this compound involves the inhibition of protein tyrosine phosphatase B (PtpB), which plays a crucial role in signal transduction pathways within macrophages. This inhibition can interfere with various cellular processes, including immune response modulation and pathogen virulence.
Target Interaction
- Target Protein : Protein Tyrosine Phosphatase B (PtpB)
- Effect : Inhibition of PtpB disrupts normal signaling pathways, potentially leading to altered immune responses against pathogens such as Mycobacterium tuberculosis .
Anti-Virulence Properties
Research indicates that the compound exhibits anti-virulence activity against Mycobacterium tuberculosis, as it inhibits essential phosphatases that are critical for the bacteria's virulence . This makes it a candidate for further development in anti-tuberculosis therapies.
Study 1: Inhibition of PtpB
A study conducted by Chen et al. (2010) characterized novel inhibitors of mPTPB, identifying this compound as a potent inhibitor with significant implications for treating infections caused by Mycobacterium tuberculosis. The study highlighted its effect on macrophage signaling pathways, demonstrating a potential therapeutic avenue for tuberculosis management .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the piperazine moiety significantly impacted the binding affinity to dopamine receptors. Although not directly related to the primary target, these findings suggest that similar compounds could be explored for broader pharmacological applications .
Data Table: Summary of Biological Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:
Key Structural and Functional Insights
Fluorination Patterns: The target compound’s dual fluorination (2- and 4-positions) contrasts with analogs like 3q (non-fluorinated furoyl) and N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (single fluorophenyl). Fluorine enhances metabolic stability and bioavailability by resisting oxidative metabolism .
Sulfonamide vs.
Piperazine vs. Piperidine Cores :
- Piperazine (target) offers two nitrogen sites for substitution, enabling diverse functionalization. Piperidine-based drugs like paroxetine demonstrate the therapeutic relevance of fluorinated heterocycles in neuropharmacology .
Synthetic Challenges :
- The target compound’s synthesis likely requires precise control of piperazine substitution and sulfonamide coupling, similar to methods in (e.g., chromatographic purification for analogs like 3i/3j ) .
Pharmacological Implications
- Receptor Affinity : Fluorophenyl-piperazine motifs are common in 5-HT1A/D3 receptor ligands (e.g., ’s 3s with bis(4-fluorophenyl)methyl). The target compound may share affinity for these targets .
- P-Glycoprotein Interactions : highlights GPV366 (benzamide-piperazine), which interacts with tyrosine residues in P-gp. The target’s sulfonamide group could similarly modulate efflux pump activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
